An In-depth Technical Guide to 1-Methyl-1H-indol-5-ol: Chemical Properties and Structure Elucidation
An In-depth Technical Guide to 1-Methyl-1H-indol-5-ol: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure elucidation of 1-Methyl-1H-indol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known physicochemical characteristics, details experimental protocols for its synthesis and characterization, and offers insights into its structural verification through spectroscopic methods.
Chemical Properties
1-Methyl-1H-indol-5-ol, with the CAS Number 13523-92-7, is a derivative of indole.[1][2] Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.18 g/mol | [1][2] |
| Melting Point | 42-43 °C | [1] |
| Boiling Point | 316.8 ± 15.0 °C (Predicted) | [1] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 10.06 ± 0.40 (Predicted) | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Structure Elucidation
A logical workflow for the structure elucidation of 1-Methyl-1H-indol-5-ol is presented below. This process would typically start with the synthesis of the target compound, followed by purification and subsequent analysis using various spectroscopic methods to confirm its identity and purity.
Expected Spectroscopic Data
Based on the analysis of related indole structures, the following are the anticipated key signals in the respective spectra for 1-Methyl-1H-indol-5-ol:
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Several signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the indole ring system. The specific splitting patterns (doublets, triplets, doublet of doublets) would be crucial in determining the substitution pattern.
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N-Methyl Protons: A singlet peak around δ 3.7 ppm corresponding to the three protons of the methyl group attached to the nitrogen atom.
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Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, corresponding to the hydroxyl proton at the 5-position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Multiple signals in the aromatic region (typically δ 100-140 ppm) for the carbon atoms of the indole ring.
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C-O Carbon: A signal for the carbon atom attached to the hydroxyl group, typically shifted downfield.
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N-Methyl Carbon: A signal in the aliphatic region (around δ 30-35 ppm) for the methyl carbon.
IR (Infrared) Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
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C-H Aromatic Stretch: Absorption bands slightly above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Absorption bands slightly below 3000 cm⁻¹ for the methyl group.
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C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
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C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region.
MS (Mass Spectrometry):
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Molecular Ion Peak (M⁺): A prominent peak at m/z = 147.18, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Analysis of the fragmentation pattern would provide further structural information, consistent with the indole core and the methyl and hydroxyl substituents.
Experimental Protocols
Synthesis of 1-Methyl-1H-indol-5-ol
Materials:
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5-Hydroxyindole
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A suitable base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))
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A methylating agent (e.g., Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄))
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Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
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Deionized water
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Organic solvent for extraction (e.g., Ethyl acetate)
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Brine solution
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxyindole and the anhydrous solvent.
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Deprotonation: Cool the solution in an ice bath (0 °C). Add the base portion-wise to the stirred solution. Allow the reaction to stir at this temperature for a period to ensure complete deprotonation of the indole nitrogen and the hydroxyl group.
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Methylation: Slowly add the methylating agent to the reaction mixture. The reaction may be allowed to slowly warm to room temperature and stirred for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
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Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: The purified product should be characterized by the spectroscopic methods outlined in Section 2 to confirm its identity and purity.
Biological Activity and Signaling Pathways
The current body of scientific literature provides limited specific information regarding the biological activity and the precise mechanism of action of 1-Methyl-1H-indol-5-ol. While the broader class of indole derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, and anticancer properties, specific studies on this particular compound are scarce.
Due to the lack of detailed information on its interaction with specific biological targets and its effect on cellular signaling, a diagram of a specific signaling pathway involving 1-Methyl-1H-indol-5-ol cannot be constructed at this time. Further research is required to elucidate its pharmacological profile and to identify any potential therapeutic applications.
Conclusion
1-Methyl-1H-indol-5-ol is an indole derivative with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a summary of its known chemical properties and a framework for its structure elucidation based on standard spectroscopic techniques. The provided generalized synthesis protocol offers a starting point for its preparation in a laboratory setting. Future research should focus on obtaining detailed experimental data to validate the predicted properties and to explore the potential biological activities of this compound, which will be crucial for uncovering its therapeutic potential.
